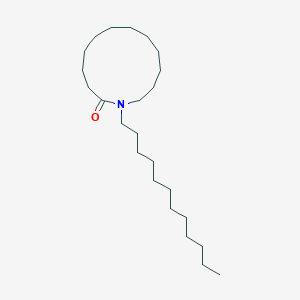![molecular formula C22H18O2S B14606386 {9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde CAS No. 60253-23-8](/img/structure/B14606386.png)
{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group attached to an acetaldehyde moiety, with a methanesulfinyl-substituted phenyl ring. Its distinct structure makes it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde typically involves multi-step organic reactions. . The final step involves the formation of the acetaldehyde moiety under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Electrochemical methods have also been explored to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like thiols and amines are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include fluorenyl carboxylic acids, fluorenyl alcohols, and various substituted fluorenyl derivatives .
Wissenschaftliche Forschungsanwendungen
{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials .
Wirkmechanismus
The mechanism of action of {9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The methanesulfinyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Fluorene-9-acetaldehyde, 9-[4-(methylsulfinyl)phenyl]-: Shares a similar structure but with slight variations in the substituents.
Positronium hydride: An exotic molecule with unique properties, though structurally different.
Uniqueness
Its methanesulfinyl group enhances its chemical stability and reactivity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
60253-23-8 |
|---|---|
Molekularformel |
C22H18O2S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-[9-(4-methylsulfinylphenyl)fluoren-9-yl]acetaldehyde |
InChI |
InChI=1S/C22H18O2S/c1-25(24)17-12-10-16(11-13-17)22(14-15-23)20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,15H,14H2,1H3 |
InChI-Schlüssel |
CFTDRPYCGKHNNP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




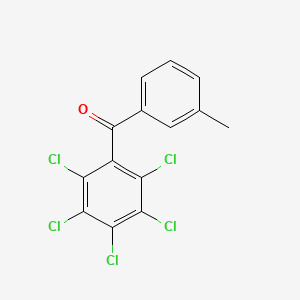
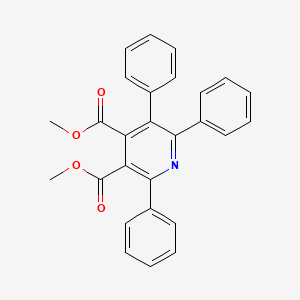
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)

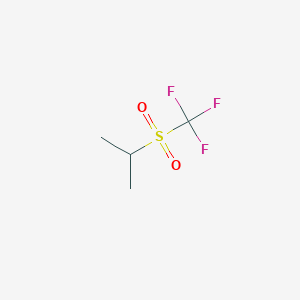

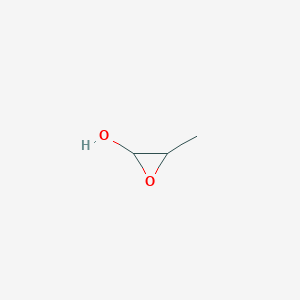

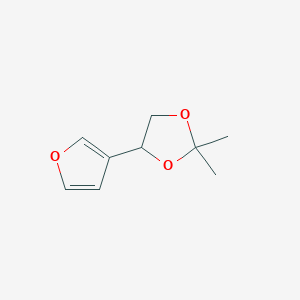
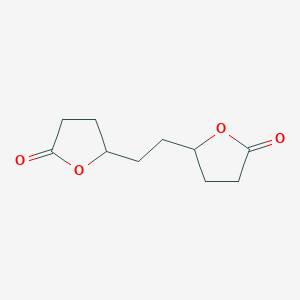
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
